molecular formula C20H29N3O4S B2469620 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide CAS No. 898444-40-1

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide

Cat. No.: B2469620
CAS No.: 898444-40-1
M. Wt: 407.53
InChI Key: VXHOLWYLOLYESD-UHFFFAOYSA-N
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Description

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a cyclopentyl group

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c24-19(20(25)22-16-8-4-5-9-16)21-14-13-17-10-6-7-15-23(17)28(26,27)18-11-2-1-3-12-18/h1-3,11-12,16-17H,4-10,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHOLWYLOLYESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the piperidine derivative with N-cyclopentylethanediamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may also play a role in binding to specific sites on proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
  • N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-ethylethanediamide

Uniqueness

N’-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is unique due to the presence of the cyclopentyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.

Biological Activity

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H25N3O4S
  • Molecular Weight : 367.4631 g/mol
  • CAS Number : 898449-86-0
  • SMILES Notation : CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)c1ccccc1

The presence of a benzenesulfonyl group and a piperidine ring contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The compound's sulfonamide and amide functionalities enhance its binding affinity to target proteins, which may include:

  • Central Nervous System (CNS) Receptors : Potential use as a CNS agent.
  • Inflammatory Pathways : Possible anti-inflammatory effects.

Studies have indicated that compounds with similar structural motifs exhibit significant binding affinities to chemokine receptors, which are involved in inflammatory responses .

Structure-Activity Relationships (SAR)

SAR studies are critical for understanding how modifications to the compound's structure influence its biological activity. For instance, the introduction of different substituents on the piperidine ring can significantly alter potency and selectivity for specific receptors. The following table summarizes findings from various SAR studies related to similar compounds:

CompoundKey Structural FeaturesBiological ActivityBinding Affinity
NifedipineDihydropyridine ringCalcium channel antagonistIC50 = 39 nM
BTCPPiperidine ring with benzo[b]thienyl groupDopamine uptake inhibitorIC50 = 5 nM
CCR3 AntagonistsN-(ureidoalkyl) substituentsEotaxin-induced Ca²⁺ mobilization inhibitionLow nanomolar range

These findings suggest that structural modifications can enhance the desired biological effects while minimizing side effects.

In Vitro Studies

Recent studies have investigated the binding affinity of this compound to various receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions. For example, compounds with similar piperidine structures showed enhanced activity against CCR3 receptors, indicating potential for therapeutic use in allergic responses .

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its ability to modulate receptor activity, which can lead to diverse physiological effects. The dual role as both a CNS agent and an anti-inflammatory compound positions it as a candidate for further development in treating conditions such as anxiety disorders and chronic inflammation.

Q & A

Basic: What are the critical steps and reagents for synthesizing N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopentylethanediamide?

Answer:
The synthesis involves three main steps:

Piperidine Ring Formation : Cyclization via hydrogenation or cycloaddition reactions using precursors like 2-ethylpiperidine derivatives.

Sulfonylation : Reacting the piperidine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzenesulfonyl group .

Amide Coupling : Using carbodiimide reagents (e.g., DCC or EDC) to couple the cyclopentylamine moiety to the ethanediamide backbone in solvents like dichloromethane or ethanol .
Key Reagents : DCC/EDC, benzenesulfonyl chloride, triethylamine.

Advanced: How can reaction yields for the amide coupling step be optimized?

Answer:
Optimization strategies include:

  • Temperature Control : Maintain 0–5°C during carbodiimide activation to minimize side reactions.
  • pH Adjustment : Use buffered conditions (pH 6–7) to stabilize reactive intermediates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Progress Monitoring : Track reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Basic: Which spectroscopic methods are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm proton environments (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 475.2) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond angles .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Compare protocols (e.g., cell lines, incubation times) across studies. For example, conflicting IC50_{50} values in kinase inhibition may arise from varying ATP concentrations .
  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting activity.
  • Dose-Response Curves : Validate potency trends across multiple concentrations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Modify the cyclopentyl or benzenesulfonyl groups (e.g., fluorophenyl vs. methylphenyl derivatives) .
  • Activity Profiling : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization assays.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .

Basic: What in vitro assays are recommended for evaluating biological activity?

Answer:

  • Enzyme Inhibition : Measure IC50_{50} via spectrophotometric assays (e.g., COX-2 inhibition at 590 nm).
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for opioid receptors) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50_{50} in HepG2 cells) .

Advanced: How to assess the compound’s stability under varying conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC.
  • Thermal Stability : Heat at 40–60°C for 1 week; analyze by TLC/NMR for decomposition products.
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation kinetics .

Basic: What computational tools model interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to proteins (e.g., COX-2).
  • Molecular Dynamics (MD) : GROMACS simulates ligand-receptor stability over 100 ns trajectories.
  • Pharmacophore Mapping : MOE identifies critical interaction features (e.g., hydrogen bonds with catalytic residues) .

Advanced: How to address low crystallinity during X-ray analysis?

Answer:

  • Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and temperatures.
  • SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disordered regions .
  • Twinned Data Handling : Apply TwinRotMat in SHELXL for twinned crystal structures .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • Metabolic Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., reactive sulfone intermediates).
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4).
  • In Silico Toxicity Prediction : Use ADMET Predictor™ to flag cardiotoxic or genotoxic risks .

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